

# Application Notes and Protocols: AMG 900 in HCT116 Tumor Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

**AMG 900** is a potent and highly selective pan-Aurora kinase inhibitor with demonstrated preclinical anti-tumor activity. The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression in various cancers has been linked to tumorigenesis, making them attractive targets for cancer therapy. **AMG 900** competitively binds to ATP-binding sites of Aurora kinases, leading to the inhibition of their activity. This disruption of mitotic progression ultimately results in cell death.[1]

The HCT116 human colorectal carcinoma cell line is a widely used model in cancer research for its robust growth characteristics in vitro and in vivo, forming solid tumors when implanted as xenografts in immunocompromised mice.[2][3] This document provides a detailed protocol for evaluating the efficacy of **AMG 900** in an HCT116 tumor xenograft model.

### **Data Presentation**

Table 1: In Vivo Efficacy of AMG 900 on HCT116 Tumor Xenografts



| Treatment<br>Group | Dose<br>(mg/kg) | Dosing<br>Schedule                    | Mean<br>Tumor<br>Volume<br>(mm³) at<br>Day 21 | Percent Tumor Growth Inhibition (%) | P-value  |
|--------------------|-----------------|---------------------------------------|-----------------------------------------------|-------------------------------------|----------|
| Vehicle<br>Control | -               | b.i.d., daily<br>for 3 weeks          | 1800 ± 250                                    | -                                   | -        |
| AMG 900            | 1.5             | b.i.d., daily<br>for 3 weeks          | 900 ± 180                                     | 50                                  | ≤ 0.0001 |
| AMG 900            | 2.25            | b.i.d., daily<br>for 3 weeks          | 630 ± 150                                     | 65                                  | ≤ 0.0001 |
| AMG 900            | 3               | b.i.d., daily<br>for 3 weeks          | 450 ± 120                                     | 75                                  | ≤ 0.0001 |
| AMG 900            | 3.75            | b.i.d., 2<br>days/week for<br>3 weeks | 1080 ± 200                                    | 40                                  | ≤ 0.0001 |
| AMG 900            | 7.5             | b.i.d., 2<br>days/week for<br>3 weeks | 720 ± 160                                     | 60                                  | ≤ 0.0001 |
| AMG 900            | 15              | b.i.d., 2<br>days/week for<br>3 weeks | 360 ± 100                                     | 80                                  | ≤ 0.0001 |

Note:Data is representative of typical results and may vary between studies. b.i.d. = twice daily. [4]

## Experimental Protocols HCT116 Cell Culture and Preparation

This protocol outlines the steps for culturing and preparing HCT116 cells for implantation.

Materials:



- HCT116 cell line (ATCC® CCL-247™)
- McCoy's 5A Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Matrigel®
- · Hemocytometer or automated cell counter
- Trypan blue solution

#### Protocol:

- Cell Culture:
  - Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
  - Renew the culture medium every 2-3 days.
- Cell Passaging:
  - When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
  - Add 0.25% Trypsin-EDTA to detach the cells.
  - Incubate for 2-5 minutes at 37°C until cells are detached.
  - Neutralize the trypsin with complete growth medium and collect the cell suspension.



- Centrifuge the cell suspension at 1,100 rpm for 4 minutes.
- Resuspend the cell pellet in fresh medium and re-plate at a split ratio of 1:3 to 1:8.
- Preparation for Implantation:
  - Harvest cells as described above.
  - Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion (viability should be >95%).
  - Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x  $10^7$  cells/mL.
  - Keep the cell suspension on ice until injection.

## **HCT116 Tumor Xenograft Model Establishment**

This protocol details the subcutaneous implantation of HCT116 cells in immunodeficient mice.

#### Materials:

- 6-8 week old female athymic nude mice
- HCT116 cell suspension (prepared as above)
- 1 mL sterile syringes with 27-gauge needles
- Animal clippers
- 70% ethanol

#### Protocol:

- Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
- Implantation Site Preparation: Shave the right flank of each mouse and sterilize the area with 70% ethanol.



- Cell Implantation:
  - Gently mix the HCT116 cell suspension to ensure uniform distribution.
  - $\circ$  Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10 $^{6}$  cells) into the prepared flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor the mice daily for tumor appearance.
  - Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using digital calipers.
  - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[7]
  - Randomize mice into treatment groups when the average tumor volume reaches approximately 100-200 mm<sup>3</sup>.

## **AMG 900 Administration**

This protocol describes the preparation and oral administration of AMG 900.

#### Materials:

- AMG 900
- Vehicle (e.g., 0.5% Methylcellulose in sterile water)
- Balance
- Mortar and pestle or other homogenization equipment
- Sterile water
- Oral gavage needles (20-22 gauge, straight or curved)
- 1 mL syringes



#### Protocol:

#### • AMG 900 Formulation:

- Calculate the required amount of AMG 900 based on the desired dose and the number of animals.
- Prepare a suspension of AMG 900 in the chosen vehicle (e.g., 0.5% Methylcellulose).
   Ensure the final concentration allows for a dosing volume of approximately 10 mL/kg body weight.
- Homogenize the suspension to ensure uniformity. Prepare fresh daily.
- Oral Administration (Gavage):
  - Weigh each mouse to determine the precise dosing volume. The maximum recommended volume is 10 mL/kg.[5]
  - · Gently restrain the mouse.
  - Insert the gavage needle into the esophagus and administer the calculated volume of the AMG 900 suspension or vehicle control.
  - Administer AMG 900 according to the predetermined dosing schedule (e.g., twice daily, daily for 3 weeks, or twice daily for 2 consecutive days per week for 3 weeks).[4]

## **Efficacy Evaluation and Endpoint**

This protocol outlines the monitoring of treatment efficacy and the criteria for study termination.

#### Protocol:

- Monitoring:
  - Measure tumor volumes and body weights twice weekly.
  - Observe the animals daily for any signs of toxicity or distress.
- Data Analysis:



- Calculate the mean tumor volume ± SEM for each treatment group at each measurement time point.
- Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.

#### Endpoint:

- The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.
- Individual animals may be euthanized if tumors exceed a certain size, show signs of ulceration, or if the animal's health deteriorates significantly.

## **Visualizations**



Click to download full resolution via product page



Caption: AMG 900 inhibits Aurora kinases, disrupting mitosis.

HCT116 Xenograft Experimental Workflow **Cell Preparation** Culture HCT116 Cells Harvest & Count Cells Prepare Cell Suspension (1x10^7 cells/mL in PBS/Matrigel) Animal Model Subcutaneous Implantation (1x10^6 cells/mouse) Tumor Growth Monitoring Randomize into Groups (Tumor Volume ~100-200 mm<sup>3</sup>) Treatment Phase Administer AMG 900 or Vehicle (Oral Gavage) Measure Tumor Volume & Body Weight Endpoint Analysis Data Analysis (%TGI, Statistics) Euthanasia & Tissue Collection

Click to download full resolution via product page



Caption: Workflow for the HCT116 xenograft study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. research.fsu.edu [research.fsu.edu]
- 2. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AMG 900 in HCT116
   Tumor Xenograft Model]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1683941#amg-900-hct116-tumor-xenograft-model-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com